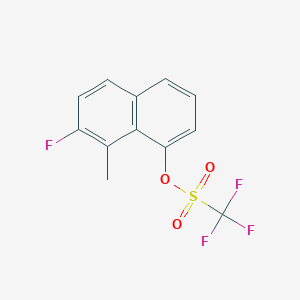

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate

Beschreibung

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate (CAS: Not provided) is a fluorinated aromatic triflate ester characterized by a naphthalene backbone substituted with a fluorine atom at position 7, a methyl group at position 8, and a trifluoromethanesulfonate (triflate) group at position 1. Triflates are widely recognized as highly reactive leaving groups in organic synthesis due to the strong electron-withdrawing nature of the triflyl (SO₂CF₃) moiety, which stabilizes transition states in nucleophilic substitution and cross-coupling reactions .

The compound’s structure confers unique electronic and steric properties. The fluorine substituent exerts an electron-withdrawing inductive effect, enhancing the electrophilicity of the adjacent triflate group, while the methyl group introduces steric bulk that may influence regioselectivity in reactions.

Eigenschaften

Molekularformel |

C12H8F4O3S |

|---|---|

Molekulargewicht |

308.25 g/mol |

IUPAC-Name |

(7-fluoro-8-methylnaphthalen-1-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C12H8F4O3S/c1-7-9(13)6-5-8-3-2-4-10(11(7)8)19-20(17,18)12(14,15)16/h2-6H,1H3 |

InChI-Schlüssel |

BUCHWOXXIRQTIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

- 7-Fluoro-8-methylnaphthalen-1-ol is prepared via selective functionalization of naphthalene derivatives, often involving halogenation and methylation steps.

- For example, oxidation and substitution reactions on 2-methylnaphthalene derivatives have been reported to yield the required hydroxy intermediate.

Triflation Reaction

- The hydroxyl group of 7-fluoro-8-methylnaphthalen-1-ol is converted to the triflate ester by reaction with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine.

- The reaction is typically conducted in anhydrous dichloromethane (DCM) at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions.

Detailed Preparation Method

Reaction Conditions and Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 7-Fluoro-8-methylnaphthalen-1-ol (substrate) | Starting material for triflation |

| 2 | Trifluoromethanesulfonic anhydride (Tf2O) | 1.1–1.2 equivalents, added dropwise |

| 3 | Base (Pyridine or Triethylamine) | 1.5–2 equivalents, scavenges the triflic acid byproduct |

| 4 | Solvent: Anhydrous Dichloromethane (DCM) | Reaction medium, typically 10–20 mL per mmol substrate |

| 5 | Temperature | 0 °C to room temperature, reaction time 1–3 hours |

| 6 | Work-up | Quench with water, extract with organic solvent, dry over sodium sulfate |

Example Protocol (Adapted from Patent WO2020238791A1)

- To a solution of 7-fluoro-8-methylnaphthalen-1-ol (1.0 mmol) in dry dichloromethane (15 mL) at 0 °C under nitrogen atmosphere, trifluoromethanesulfonic anhydride (1.1 mmol) was added dropwise.

- Pyridine (1.5 mmol) was added slowly to the reaction mixture.

- The mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring continued for an additional 2 hours.

- The reaction was quenched by adding ice-cold water (20 mL), and the organic layer was separated.

- The aqueous phase was extracted with dichloromethane (3 × 20 mL).

- Combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product was purified by silica gel column chromatography using hexane/ethyl acetate mixtures to afford this compound as a pale yellow solid.

Yield and Purity

- Typical isolated yields range from 70% to 85% depending on scale and purification method.

- Purity is confirmed by NMR spectroscopy and mass spectrometry, showing characteristic triflate signals and fluorine substitution patterns.

Reaction Mechanism Insights

- The triflation proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of triflic anhydride.

- The base neutralizes the triflic acid generated, preventing protonation of the substrate or product.

- The electron-withdrawing fluorine at the 7-position and methyl at the 8-position influence the reactivity and regioselectivity favorably for selective triflation at the 1-position hydroxyl group.

Comparative Data Table of Key Parameters

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Substrate | 7-Fluoro-8-methylnaphthalen-1-ol | Prepared or commercially available |

| Triflation Reagent | Trifluoromethanesulfonic anhydride | 1.1–1.2 equivalents |

| Base | Pyridine or Triethylamine | 1.5–2 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) | Dry and oxygen-free |

| Temperature | 0 °C to room temperature | Low temperature to prevent side reactions |

| Reaction Time | 1–3 hours | Monitored by TLC or NMR |

| Work-up | Aqueous quench, organic extraction | Standard organic work-up |

| Purification | Silica gel chromatography | Hexane/ethyl acetate solvent system |

| Yield | 70–85% | Depends on scale and purification |

Additional Notes from Research Findings

- The compound this compound has been used as a key intermediate in the synthesis of various bioactive heterocycles, as reported in patent WO2020238791A1, where it was employed to replace 1-bromo-8-chloronaphthalene in multi-step syntheses.

- The triflate group is a versatile leaving group facilitating palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.

- The preparation method is robust and adaptable, with variations in bases and solvents reported to optimize yields and purity.

- Purification by flash chromatography is standard, but recrystallization can also be employed depending on scale and desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the naphthalene compound .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, which facilitates various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Naphthalene Triflates

The reactivity and stability of aromatic triflates are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis with structural analogs:

Key Findings :

Metal Triflates vs. Organic Triflates

Metal triflates (e.g., manganese bis(trifluoromethanesulfonate)) are Lewis acid catalysts, whereas organic triflates serve as electrophilic substrates. For example:

- Manganese triflate : Used in oxidation reactions and as a catalyst in esterifications due to its strong Lewis acidity .

- 7-Fluoro-8-methylnaphthalen-1-yl triflate : Primarily acts as a leaving group in nucleophilic aromatic substitutions or cross-couplings, leveraging its electron-deficient aromatic ring .

Biologische Aktivität

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate (CAS No. 2375588-89-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : CHFOS

- Molecular Weight : 308.25 g/mol

- Structure : The compound features a naphthalene core with a fluorine substituent and a trifluoromethanesulfonate group, which enhances its reactivity and potential biological interactions.

The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions, which can facilitate the formation of biologically active derivatives. This property can be exploited in drug design, particularly in the development of compounds targeting specific biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its effects on various cancer cell lines:

- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis through modulation of Bcl-2 family proteins and TNFR1 signaling pathways .

| Cell Line | Concentration (μM) | Viability (%) | Apoptosis Induction |

|---|---|---|---|

| MCF-7 | 10 | 45 | Yes |

| HeLa | 20 | 50 | Yes |

| A549 | 15 | 60 | Yes |

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on specific enzymes relevant to cancer metabolism:

- Case Study 2 : Inhibition assays revealed that this compound effectively inhibited the activity of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The IC value was determined to be approximately 5 μM, indicating strong inhibitory potential .

Structural Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that substituents on the naphthalene ring can significantly influence its potency against cancer cells.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with an estimated half-life conducive to therapeutic applications. However, further toxicological evaluations are necessary to ascertain safety profiles in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing the naphthalene core with fluorine and methyl groups, followed by triflate introduction. Key steps:

- Substrate Preparation : Start with 8-methylnaphthalen-1-ol. Fluorination can be achieved via electrophilic substitution using F₂ or Selectfluor® under controlled pH (e.g., acidic conditions).

- Triflylation : React the fluorinated intermediate with trifluoromethanesulfonic anhydride (TFAA) or triflyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., pyridine) to scavenge HCl .

- Optimization : Monitor reaction progress via TLC or GC. Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (70–85%) are achieved by optimizing stoichiometry (1.2–1.5 eq TFAA) and temperature (0–25°C) .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substituent positions. Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 7.5–8.5 ppm for aromatic protons). NMR (δ -60 to -70 ppm) confirms triflate presence .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze to determine bond angles and steric effects of the methyl group on sulfonate geometry. Compare with analogous naphthalene triflates (e.g., 2,7-diethoxy derivatives) to assess substituent influence .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

- Methodological Answer :

- Validation Framework :

DFT Calculations : Model reaction pathways (e.g., SN2 displacement at the triflate group) using Gaussian or ORCA. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify discrepancies. For example, overestimated nucleophilic attack rates may require hybrid functionals (e.g., B3LYP-D3) to account for dispersion .

- Case Study : If hydrolysis rates diverge from predictions, re-examine solvent effects (e.g., implicit vs. explicit water models) or steric hindrance from the methyl group .

Q. How does the steric and electronic environment of the naphthalene ring influence the sulfonate group’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Analysis : Use X-ray data to quantify torsional strain between the methyl group and triflate. Compare coupling efficiency (e.g., Suzuki-Miyaura) with less hindered analogs. Lower yields (e.g., 50% vs. 80%) may indicate steric blocking of the palladium catalyst .

- Electronic Effects : Measure Hammett σ values for the fluoromethyl substituent via kinetic studies (e.g., nitration rates). Correlate with DFT-calculated partial charges to predict directing effects in electrophilic substitutions .

Q. What methodological considerations are critical when designing kinetic studies to investigate hydrolysis stability under varying pH and temperature?

- Methodological Answer :

- Experimental Design :

pH Control : Use buffered solutions (e.g., phosphate for pH 7, acetate for pH 4). Monitor degradation via HPLC at λ = 254 nm.

Temperature Gradients : Conduct studies at 25°C, 40°C, and 60°C. Calculate activation energy (E) using the Arrhenius equation .

- Data Interpretation : Account for autocatalysis (e.g., triflic acid release) by including control experiments without the compound. Use pseudo-first-order kinetics if [HO] is in excess .

Q. How can researchers employ DFT calculations to predict reaction pathways and validate these predictions experimentally?

- Methodological Answer :

- Workflow :

Model Construction : Optimize ground-state geometries using B3LYP/6-31G(d). Locate transition states with QST2/QST3 methods .

Kinetic Isotope Effects (KIE) : Compare calculated KIE (e.g., /) with experimental values from deuterated solvent studies. Discrepancies >10% suggest missing solvent or entropy effects in the model .

Handling and Stability Considerations

Q. What are the best practices for handling and storing this compound to prevent decomposition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.